

Application Notes and Protocols: CANVAS Trial

Methodology and Primary Endpoint Analysis

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Compound of Interest

Compound Name: *Canagliflozin*

Cat. No.: *B192856*

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These application notes provide a detailed overview of the methodology and primary endpoint analysis of the **Canagliflozin** Cardiovascular Assessment Study (CANVAS) Program. The CANVAS Program was designed to evaluate the cardiovascular safety and efficacy of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, **canagliflozin**, in patients with type 2 diabetes and high cardiovascular risk.^{[1][2][3]}

Trial Design and Methodology

The CANVAS Program integrated data from two large, randomized, double-blind, placebo-controlled trials: CANVAS and CANVAS-R.^{[1][4]} This integrated approach was designed to meet the U.S. Food and Drug Administration (FDA) postmarketing requirement for assessing the cardiovascular safety of new antihyperglycemic agents.^[4]

Study Population

The trials enrolled a total of 10,142 participants with type 2 diabetes who had either a history of symptomatic atherosclerotic cardiovascular disease (secondary prevention cohort) or were at high risk for cardiovascular events (primary prevention cohort).^{[1][2]}

Inclusion Criteria:

- Age: ≥ 30 years with a history of symptomatic atherosclerotic cardiovascular disease, or ≥ 50 years with two or more risk factors for cardiovascular disease.^{[2][5]}

- Glycemic Control: Inadequate glycemic control, defined as a glycated hemoglobin (HbA1c) level between $\geq 7.0\%$ and $\leq 10.5\%$.[\[3\]](#)[\[5\]](#)
- Background Therapy: Participants could be on a variety of background therapies for glycemic control and other cardiovascular risk factors, in line with local treatment guidelines.[\[4\]](#)

Randomization and Treatment

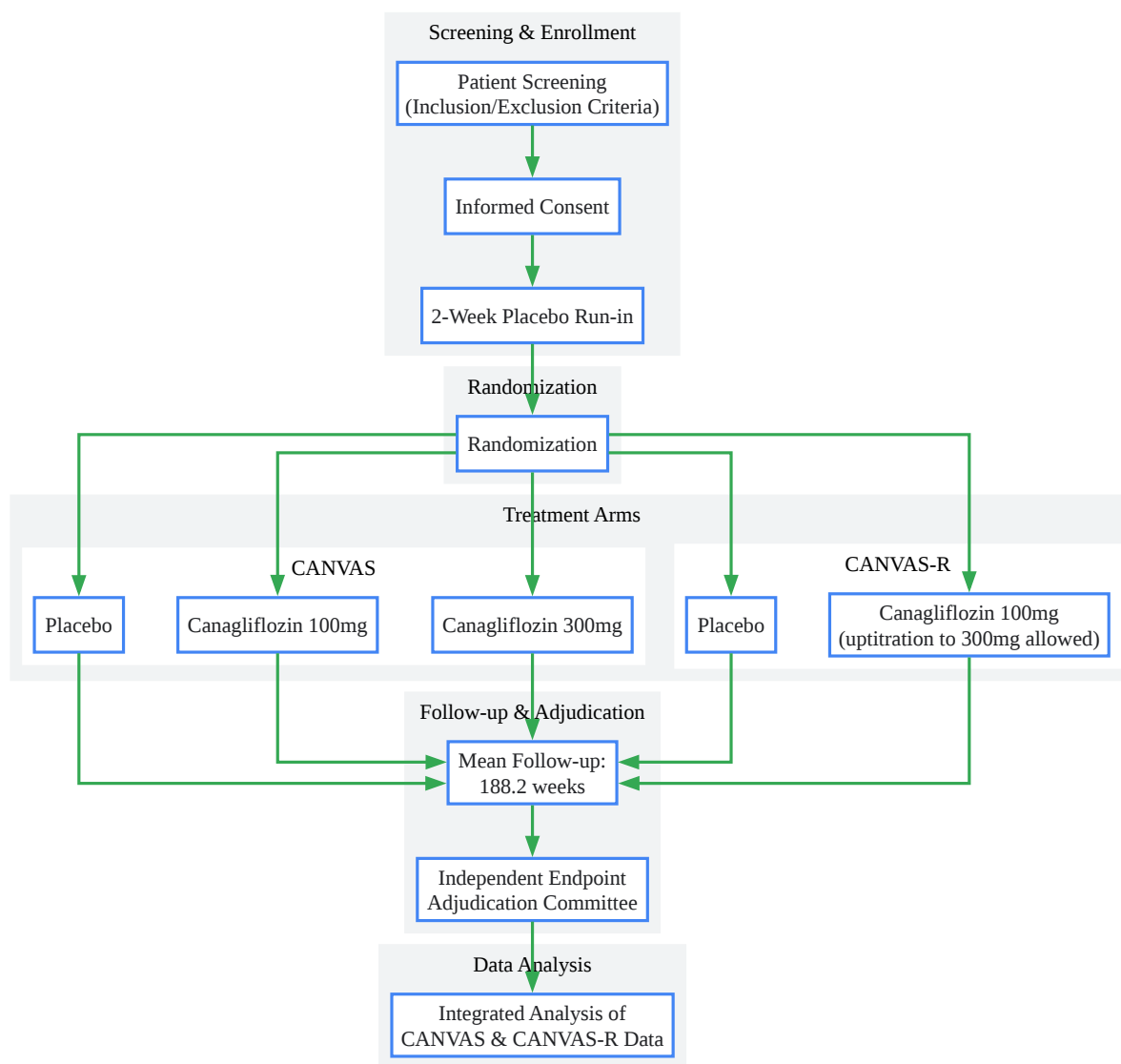
Participants underwent a two-week, single-blind placebo run-in period before randomization.[\[6\]](#)

- CANVAS Trial: Participants were randomly assigned in a 1:1:1 ratio to receive **canagliflozin** 100 mg, **canagliflozin** 300 mg, or a matching placebo once daily.[\[4\]](#)[\[7\]](#)
- CANVAS-R Trial: Participants were randomly assigned in a 1:1 ratio to receive **canagliflozin** 100 mg (with the option to increase to 300 mg from week 13) or a matching placebo once daily.[\[4\]](#)[\[5\]](#)

All participants and trial staff remained blinded to the treatment assignments throughout the duration of the studies.[\[8\]](#)

Experimental Workflow

The following diagram illustrates the general experimental workflow of the CANVAS Program.



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Figure 1: CANVAS Program Experimental Workflow

Primary Endpoint and Adjudication

Primary Composite Endpoint

The primary efficacy and safety endpoint of the CANVAS Program was a composite of major adverse cardiovascular events (MACE), defined as:

- Cardiovascular death
- Nonfatal myocardial infarction
- Nonfatal stroke[1][2][4]

The analysis was based on the time to the first occurrence of any of these events.[7]

Endpoint Adjudication Protocol

All potential primary endpoint events, along with other selected outcomes, were prospectively adjudicated by an independent, blinded cardiovascular endpoints committee.[4][7] This committee was responsible for reviewing all relevant medical documentation for potential events and making a final determination based on prespecified endpoint definitions. This process ensures a standardized and unbiased assessment of outcomes across all treatment groups.

Primary Endpoint Analysis and Results

The integrated analysis of the CANVAS and CANVAS-R trials demonstrated that **canagliflozin** significantly reduced the risk of the primary MACE composite endpoint compared to placebo.

Quantitative Summary of Primary and Key Secondary Outcomes

Outcome	Canagliflozin (Events/1000 patient-years)	Placebo (Events/1000 patient-years)	Hazard Ratio (95% CI)	P-value (Superiority)
Primary MACE Composite	26.9	31.5	0.86 (0.75-0.97)	0.0158
Cardiovascular Death	11.6	12.8	0.87 (0.72-1.06)	-
Nonfatal Myocardial Infarction	10.9	12.9	0.85 (0.70-1.04)	-
Nonfatal Stroke	4.4	5.8	0.76 (0.57-1.01)	-
Hospitalization for Heart Failure	5.5	8.7	0.67 (0.52-0.87)	-
Composite Renal Outcome*	5.5	9.0	0.60 (0.47-0.77)	-

*Composite renal outcome: 40% reduction in eGFR, need for renal-replacement therapy, or renal death.[9]

Key Safety Outcomes

Adverse Event of Interest	Canagliflozin (Events/1000 patient-years)	Placebo (Events/1000 patient-years)	Hazard Ratio (95% CI)	P-value
Amputation	6.3	3.4	1.97 (1.41-2.75)	<0.001
All Fractures	15.4	11.9	1.26 (1.04-1.52)	0.02

Mechanism of Action: SGLT2 Inhibition

Canagliflozin is an SGLT2 inhibitor. SGLT2 is a protein primarily located in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, **canagliflozin**

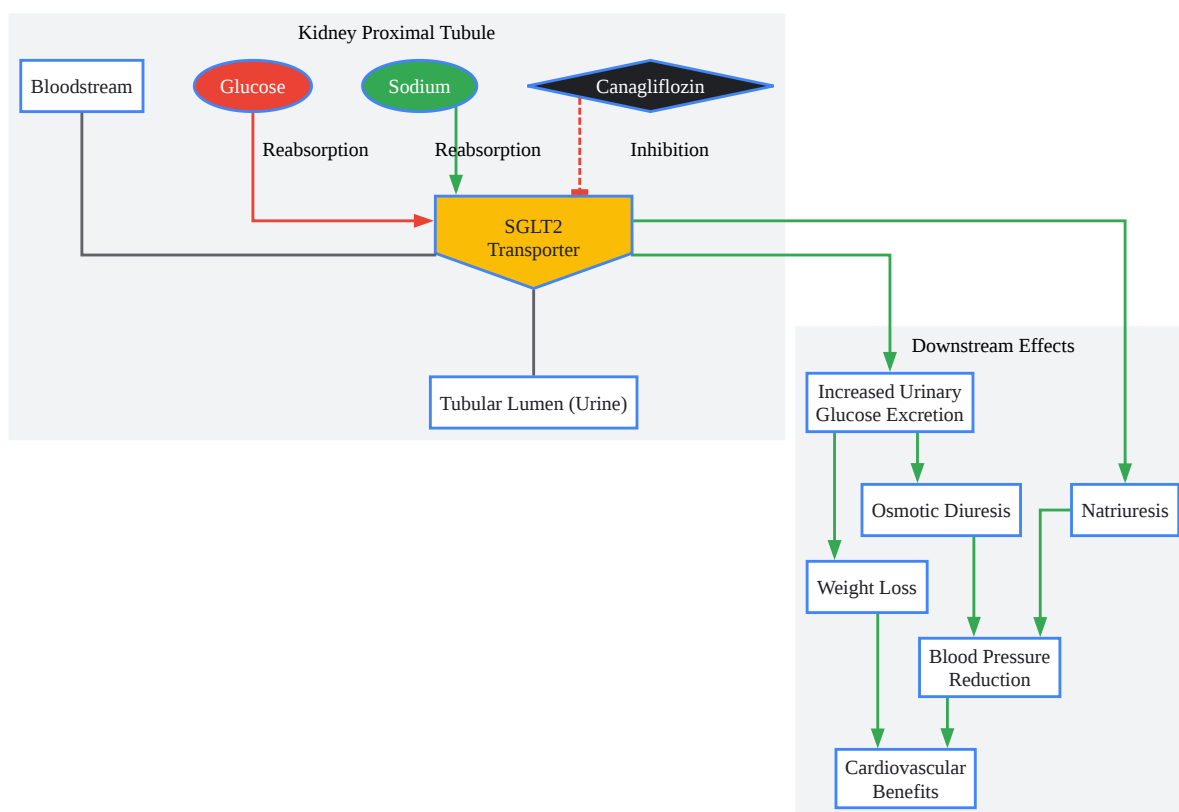
promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[\[10\]](#)[\[11\]](#)
This mechanism of action is independent of insulin secretion or sensitivity.

The cardiovascular benefits observed in the CANVAS Program are thought to be multifactorial and not solely attributable to glycemic control.[\[10\]](#)[\[12\]](#) The proposed mechanisms include:

- Hemodynamic Effects: SGLT2 inhibition leads to osmotic diuresis and natriuresis, resulting in a reduction in plasma volume, blood pressure, and cardiac preload and afterload.[\[10\]](#)[\[12\]](#)
- Metabolic Effects: A shift in cardiac metabolism towards the use of ketone bodies as an energy source, which may be more efficient for the heart.[\[12\]](#)
- Anti-inflammatory and Anti-fibrotic Effects: SGLT2 inhibitors may have direct effects on inflammatory and fibrotic pathways in the heart and kidneys.[\[13\]](#)[\[14\]](#)

SGLT2 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of SGLT2 inhibitors.



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References

- 1. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canagliflozin Cardiovascular Assessment Study - American College of Cardiology [acc.org]
- 3. The CANVAS Program: implications of canagliflozin on reducing cardiovascular risk in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INVOKANA - The CANVAS Program - CANVAS & CANVAS-R [jnmedicalconnect.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Cardiovascular and Renal Outcomes With Canagliflozin According to Baseline Kidney Function: Data From the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular and renal outcomes with canagliflozin according to baseline diuretic use: a post hoc analysis from the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Mechanisms of Cardiovascular Benefits of Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
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